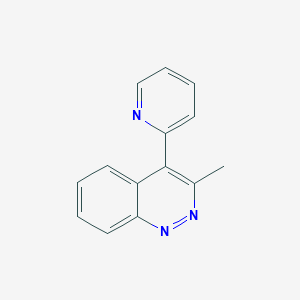

3-Methyl-4-(2-pyridinyl)cinnoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

3-methyl-4-pyridin-2-ylcinnoline |

InChI |

InChI=1S/C14H11N3/c1-10-14(13-8-4-5-9-15-13)11-6-2-3-7-12(11)17-16-10/h2-9H,1H3 |

InChI Key |

ZVENZIIMJIFQTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 2 Pyridinyl Cinnoline and Its Analogs

Classical Approaches to Cinnoline (B1195905) Ring Formation

The foundational methods for cinnoline synthesis, developed from the late 19th to the early 20th centuries, have remained pivotal in organic synthesis. These classical routes, including the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations, offer versatile and reliable pathways to the cinnoline core.

Richter Cyclization and its Variants

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, historically involves the diazotization of an o-aminophenylpropiolic acid, which upon cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.orgquimicaorganica.org Subsequent decarboxylation and reduction of the hydroxyl group can produce the parent cinnoline. wikipedia.org A more contemporary adaptation of the Richter cyclization utilizes commercially available 2-alkynyl anilines. A general modern approach involves the diazotization of 2-aryl or 2-alkyl ethynyl (B1212043) anilines, followed by cyclization to afford methyl 3-aryl/alkyl-4-cinnolinecarboxylates in moderate to excellent yields under mild, one-pot conditions. researchgate.net

The reaction is initiated by the diazotization of the o-amino group, followed by an intramolecular cyclization involving the acetylenic group. This method's versatility allows for the introduction of various substituents onto the cinnoline ring, depending on the nature of the starting aniline (B41778) and the alkyne.

Table 1: Key Features of the Richter Cyclization

| Feature | Description |

| Starting Materials | o-Aminophenylpropiolic acids or o-aminoarylacetylenes |

| Key Transformation | Diazotization followed by intramolecular cyclization |

| Initial Product | Typically 4-hydroxycinnoline derivatives |

| Variants | Modern procedures allow for one-pot synthesis of substituted cinnoline esters from 2-alkynyl anilines |

Widman-Stoermer Synthesis of Cinnoline Derivatives

The Widman-Stoermer synthesis provides a direct route to cinnolines and is particularly relevant for the synthesis of 4-substituted derivatives. drugfuture.comrsc.org This method involves the cyclization of a diazotized o-aminoarylethylene. The reaction proceeds at room temperature and is a classic example of forming the cinnoline ring system. drugfuture.com

For the synthesis of a compound like 3-Methyl-4-(2-pyridinyl)cinnoline, a plausible precursor would be an appropriately substituted o-amino-α-methylstyrene bearing a pyridin-2-yl group. The presence of a methyl group on the α-carbon of the ethylene (B1197577) side chain has been shown to favorably influence the cyclization process, which is attributed to the hyperconjugative effect of the methyl group. The use of heterocyclic nuclei, such as pyridyl and quinolyl groups, as substituents in the Widman-Stoermer synthesis has also been successfully demonstrated.

The general mechanism involves the diazotization of the amino group of the o-aminoarylethylene. The resulting diazonium salt then undergoes an intramolecular cyclization, where the vinylic double bond attacks the diazonium group, leading to the formation of the cinnoline ring after rearomatization.

Borsche-Herbert Cyclization and Related Reactions

The Borsche-Herbert cyclization is a widely used method for the preparation of 4-hydroxycinnolines, also known as 4-cinnolones. researchgate.net The reaction involves the diazotization of an ortho-aminoacetophenone, followed by intramolecular cyclization of the resulting diazonium salt. researchgate.net This method is noted for its universality in producing 4-hydroxycinnolines. researchgate.net

To apply this to a precursor for this compound, one would start with an o-aminoacetophenone derivative. The "methyl" part of the target compound is already present in the acetophenone (B1666503) starting material. Subsequent chemical modifications would be necessary to introduce the 2-pyridinyl group at the 4-position.

Neber-Bossel Method for Hydroxycinnoline Synthesis

The Neber-Bossel method offers a pathway to 3-hydroxycinnolines. This synthesis starts with the diazotization of (2-aminophenyl)hydroxyacetates. The subsequent reduction of the diazonium salt yields a hydrazine (B178648), which then undergoes cyclization upon heating in hydrochloric acid to form the 3-hydroxycinnoline. researchgate.net The substituents present on the aromatic ring can significantly affect the cyclization's course and yield. researchgate.net

Contemporary Strategies for Constructing the Cinnoline Core

Modern synthetic chemistry has introduced more advanced and efficient methods for constructing the cinnoline nucleus, often providing higher yields, greater functional group tolerance, and milder reaction conditions compared to classical approaches.

Intramolecular Azo Coupling Reactions

A contemporary and efficient strategy for the synthesis of fused cinnoline systems, such as pyridocinnolines, is through intramolecular azo coupling reactions. This method has been successfully applied to the synthesis of pyrido[3,4-c]cinnolines and pyrido[3,2-c]cinnolines. The process involves the formation of pyridine-3-diazonium tetrafluoroborates from 4,6-diaryl-3-aminopyridines. These diazonium salts, particularly those containing electron-donating methoxy (B1213986) groups on one of the aryl substituents, undergo intramolecular azo coupling at low temperatures (e.g., 0 °C) to form the pyridocinnoline structure in high yields.

This methodology highlights a modern approach where the strategic placement of activating groups facilitates a facile cyclization under mild conditions, offering a powerful tool for the synthesis of complex heterocyclic systems containing the cinnoline motif.

Table 2: Comparison of Classical and Contemporary Cinnoline Syntheses

| Synthetic Method | Starting Materials | Key Intermediate | Product Type |

| Richter Cyclization | o-Aminophenylpropiolic acids/o-aminoarylacetylenes | Aryldiazonium salt | 4-Hydroxycinnolines/Substituted cinnolines |

| Widman-Stoermer Synthesis | o-Aminoarylethylenes | Aryldiazonium salt | 4-Substituted cinnolines |

| Borsche-Herbert Cyclization | o-Aminoacetophenones | Aryldiazonium salt | 4-Hydroxycinnolines |

| Neber-Bossel Method | (2-Aminophenyl)hydroxyacetates | Hydrazine derivative | 3-Hydroxycinnolines |

| Intramolecular Azo Coupling | Diaryl-substituted aminopyridines | Pyridine-diazonium salt | Fused cinnolines (e.g., Pyridocinnolines) |

Transition Metal-Catalyzed Annulation Procedures

Modern organic synthesis has increasingly relied on transition-metal catalysis to construct complex heterocyclic scaffolds with high efficiency and selectivity. For cinnoline synthesis, rhodium-catalyzed reactions have proven particularly effective.

One notable method involves the Rh(III)-catalyzed [4+2] annulation of arylhydrazines with iodonium (B1229267) ylides. This process facilitates the construction of the cinnoline ring through a cascade of C-H activation, cyclization, and subsequent aromatization. For instance, the reaction between an N-methyl arylhydrazine and an iodonium ylide, catalyzed by a rhodium complex like [Cp*RhCl2]2, proceeds via C-H activation at the ortho-position of the arylhydrazine, followed by annulation and a demethylative aromatization step to yield the final cinnoline product. This methodology demonstrates broad functional group tolerance, making it a versatile tool for accessing diverse cinnoline derivatives.

Table 1: Representative Conditions for Rh(III)-Catalyzed Cinnoline Synthesis

| Component | Role | Example Reagent |

| Arylhydrazine | Starting Material | N-Methyl Arylhydrazine |

| Annulation Partner | C2 Source | Iodonium Ylide |

| Catalyst | C-H Activation | [Cp*RhCl2]2 |

| Additive | Co-catalyst/Oxidant | AgOAc |

| Solvent | Reaction Medium | HFIP |

Condensation Reactions with Active Methylene (B1212753) Derivatives

Classical methods for cinnoline synthesis frequently utilize condensation reactions between an aryl diazonium salt or an arylhydrazine and a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups). These reactions, such as the Japp-Klingemann reaction followed by Fischer-type cyclization (a variant of the Borsche-Herbert synthesis), are robust and widely applicable. chempedia.infowikipedia.orgslideshare.netresearchgate.net

In this approach, an aryl diazonium salt is coupled with a β-ketoester or β-diketone, such as ethyl acetoacetate (B1235776) or acetylacetone. wikipedia.org The initial coupling forms an intermediate arylhydrazone. wikipedia.org This hydrazone is then subjected to cyclization under strong acidic conditions (e.g., polyphosphoric acid or sulfuric acid). The acid catalyzes an intramolecular electrophilic attack from one of the hydrazine nitrogen atoms onto the aryl ring, followed by dehydration to form the aromatic cinnoline ring. wikipedia.org The choice of the active methylene compound is crucial as it dictates the substituents at positions 3 and 4 of the resulting cinnoline.

Targeted Synthesis of this compound

Precursor Synthesis and Functionalization Pathways

The key precursor for the targeted synthesis is (2-aminophenyl)(pyridin-2-yl)methanone . This compound is commercially available and serves as the foundational block containing the necessary phenyl and pyridinyl moieties in the correct orientation. cookechem.comsigmaaldrich.com

The synthetic strategy involves the following steps:

Diazotization: The primary aromatic amine of (2-aminophenyl)(pyridin-2-yl)methanone is converted into a diazonium salt using sodium nitrite (B80452) (NaNO2) in a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Hydrazone Formation: The resulting diazonium salt is then immediately used in a Japp-Klingemann type reaction. wikipedia.orgslideshare.net It is coupled with an active methylene compound that can provide the 3-methyl group. A suitable reagent for this is ethyl 2-methyl-3-oxobutanoate . The reaction proceeds via nucleophilic attack of the enolate of the β-ketoester onto the diazonium salt, followed by the cleavage of the acetyl group to yield the key hydrazone intermediate: ethyl 2-(2-(2-(pyridin-2-yl)benzoyl)phenylhydrazono)propanoate.

Optimized Reaction Conditions for Regioselective Formation

The final and crucial step is the acid-catalyzed cyclization of the hydrazone intermediate to form the this compound ring. This reaction is analogous to the Fischer indole (B1671886) synthesis. wikipedia.orgnih.govchempedia.inforsc.org

Key Reaction Parameters:

Cyclization Agent: Strong acids are required to promote the intramolecular electrophilic substitution. Polyphosphoric acid (PPA) is often the reagent of choice as it serves as both the catalyst and the reaction medium. Other options include sulfuric acid or Eaton's reagent. rsc.org

Temperature: The reaction typically requires heating to drive the cyclization and subsequent aromatization.

Regioselectivity: The formation of the desired product, this compound, over the isomeric 3-carboxy-4-(2-pyridinyl)cinnoline is directed by the Japp-Klingemann reaction itself. During the coupling of the diazonium salt with ethyl 2-methyl-3-oxobutanoate, the less sterically hindered and more labile acetyl group is cleaved in preference to the ester group, ensuring the propanoate moiety remains. In the subsequent Fischer-type cyclization, the nitrogen atom attacks the phenyl ring, and the structure is arranged such that the methyl group is positioned at C3 and the pyridinyl group at C4 after aromatization. The inherent mechanism of the Borsche-Herbert synthesis, starting from an ortho-acyl diazonium salt precursor, reliably yields 4-substituted cinnolines. chempedia.inforesearchgate.net

Table 2: Proposed Synthesis Conditions for this compound

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Diazotization | (2-aminophenyl)(pyridin-2-yl)methanone, NaNO2, aq. HCl, 0-5 °C | 2-(Pyridin-2-oyl)benzenediazonium chloride |

| 2. Hydrazone Formation | Ethyl 2-methyl-3-oxobutanoate, NaOAc, EtOH/H2O, 0-5 °C | Ethyl 2-(2-(2-(pyridin-2-yl)benzoyl)phenylhydrazono)propanoate |

| 3. Cyclization | Polyphosphoric Acid (PPA), Heat | This compound |

Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound scaffold is synthesized, its molecular complexity can be further enhanced by introducing various substituents onto the cinnoline nucleus.

Substituent Introduction on the Cinnoline Nucleus

The reactivity of the cinnoline ring allows for electrophilic substitution, although the specific positions and conditions are influenced by the existing substituents. The electron-deficient nature of the nitrogen-containing ring generally directs electrophiles to the benzo portion of the molecule.

A more versatile and controlled strategy for derivatization involves first introducing a functional group that can then be modified. A common approach is the halogenation of the cinnoline ring, followed by transition-metal-catalyzed cross-coupling reactions.

Example Derivatization Pathway:

Halogenation: The cinnoline nucleus can be halogenated (e.g., brominated or chlorinated) at specific positions using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). The position of halogenation (e.g., C6 or C8) will be directed by the electronic effects of the methyl and pyridinyl groups.

Cross-Coupling: The resulting halo-cinnoline is a versatile building block for introducing a wide array of substituents. For example, Suzuki coupling with boronic acids can introduce new aryl or heteroaryl groups, Sonogashira coupling with terminal alkynes can add alkynyl fragments, and Buchwald-Hartwig amination can install amine functionalities.

This two-step sequence provides a powerful method for systematically exploring the structure-activity relationships of this class of compounds by creating a library of analogs with diverse functionalities on the cinnoline core.

Table 3: Examples of Cinnoline Derivatization Reactions

| Reaction Type | Reagents | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

| Nucleophilic Substitution | NaSH or Thiourea (on a 4-chloro-cinnoline precursor) | Thiol/Thione group |

Incorporation of Pyridinyl Moieties and Related Heterocycles

The introduction of a pyridinyl group, specifically at the C4-position of the cinnoline nucleus, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction stands out as a powerful and versatile method for forming the crucial carbon-carbon bond between the cinnoline scaffold and the pyridine (B92270) ring. nobelprize.orgresearchgate.net This approach is favored due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the required boronic acid reagents. nih.govbeilstein-journals.org

The general strategy involves the coupling of a 4-halocinnoline intermediate with a suitable pyridinylboronic acid. For the synthesis of the target compound, this would involve the reaction of a 3-methyl-4-halocinnoline (where the halogen is typically chlorine, bromine, or iodine) with 2-pyridinylboronic acid or its corresponding boronate ester.

The synthesis would commence with the preparation of a 3-methyl-4-chlorocinnoline intermediate. While various methods for cinnoline synthesis exist, such as the Richter or Borsche-Drechsel cyclizations, these can be adapted to produce the required substituted precursor. researchgate.net Once the 3-methyl-4-halocinnoline is secured, the key Suzuki-Miyaura coupling can be performed. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle, which comprises oxidative addition, transmetalation, and reductive elimination. nobelprize.org

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 3-Methyl-4-chlorocinnoline | Key Intermediate (Halide Partner) | |

| 2-Pyridinylboronic Acid | Coupling Partner | |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | |

| Potassium Carbonate | Base | |

| This compound | Final Product |

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. For instance, the coupling of heteroaryl halides with heteroaryl boronic acids can be challenging, but specific catalyst systems have been developed to address these difficulties. dergipark.org.tr

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | researchgate.net |

| Base | Aqueous K₂CO₃ or Na₂CO₃ | beilstein-journals.org |

| Solvent | Toluene, Dioxane, or DMF/Water mixtures | nobelprize.org |

| Temperature | 80-120 °C | dergipark.org.tr |

| Atmosphere | Inert (Nitrogen or Argon) | researchgate.net |

Design and Synthesis of Hybrid Cinnoline Systems

The synthesis of this compound is a prime example of the design and creation of hybrid molecular systems, where two or more distinct heterocyclic scaffolds are covalently linked. This molecular hybridization strategy is a cornerstone of modern medicinal chemistry and materials science, aiming to develop novel compounds with enhanced or entirely new properties by combining the structural features of different pharmacophores or functional units. researchgate.net

The design of a cinnoline-pyridine hybrid is predicated on the hypothesis that the combination of these two nitrogen-containing heterocycles can lead to unique three-dimensional structures capable of specific molecular interactions. The cinnoline moiety serves as a rigid, planar scaffold, while the attached pyridinyl group can modulate electronic properties, solubility, and steric profile, and provide an additional site for hydrogen bonding or metal coordination.

Palladium-catalyzed cross-coupling reactions are the linchpin in the rational design and synthesis of such hybrids. rsc.org They provide a reliable and predictable method for connecting molecular fragments, allowing chemists to systematically explore the chemical space around the core scaffold. nobelprize.orgnih.gov The Suzuki-Miyaura reaction, as detailed for the target compound, is just one of several powerful tools in this context. Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). mit.edu These reactions collectively offer a modular approach to building complex molecular architectures from simpler, readily available building blocks.

The development of these synthetic methodologies allows for the creation of extensive libraries of hybrid cinnoline derivatives for screening purposes. By systematically varying the substitution pattern on both the cinnoline and the pyridine rings, researchers can fine-tune the molecule's properties. For example, altering the point of attachment on the pyridine ring (e.g., to 3-pyridinyl or 4-pyridinyl) or introducing additional substituents would generate a family of related compounds, each with a distinct electronic and steric profile. This systematic approach is invaluable in structure-activity relationship (SAR) studies, which are crucial for the development of new functional molecules.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 2 Pyridinyl Cinnoline Derivatives

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For 3-Methyl-4-(2-pyridinyl)cinnoline, both ¹H and ¹³C NMR would provide a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons on the cinnoline (B1195905) and pyridine (B92270) rings, as well as the protons of the methyl group. The chemical shifts of the cinnoline ring protons are influenced by the nitrogen atoms and the substitution pattern. Typically, these protons would appear in the downfield region, likely between 7.5 and 9.0 ppm. The protons of the 2-pyridinyl substituent would also resonate in the aromatic region, with their specific shifts dictated by the electronic effects of the nitrogen atom. The methyl group protons at the C3 position would exhibit a characteristic singlet in the upfield region, expected around 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing insights into the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The quaternary carbons, such as C3 and C4 of the cinnoline ring and the point of attachment on the pyridine ring, would be identifiable by their lack of signal in a DEPT-135 experiment. The chemical shifts of the carbon atoms in the heterocyclic rings are expected in the range of 120-160 ppm. The methyl carbon would appear at a much higher field, typically around 20-25 ppm.

Tautomerism Studies: Cinnoline derivatives can exhibit tautomerism, particularly when substituted with groups capable of proton migration. While this compound itself is less likely to show significant tautomerism, derivatives with hydroxyl or amino groups could exist in equilibrium between different tautomeric forms. NMR spectroscopy, particularly by observing changes in chemical shifts and coupling constants with variations in solvent or temperature, can be a powerful method to study such equilibria. For instance, the presence of multiple sets of signals in the NMR spectrum could indicate the co-existence of tautomers.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cinnoline-H5/H6/H7/H8 | 7.5 - 8.5 | 125 - 135 |

| Cinnoline-C4a/C8a | - | 145 - 155 |

| Cinnoline-C3 | - | 150 - 160 |

| Cinnoline-C4 | - | 140 - 150 |

| Pyridinyl-H3'/H4'/H5' | 7.0 - 8.0 | 120 - 140 |

| Pyridinyl-H6' | 8.5 - 9.0 | 148 - 152 |

| Pyridinyl-C2' | - | 155 - 165 |

| Methyl (CH₃) | 2.5 - 2.8 | 20 - 25 |

Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings would appear in the 3000-3100 cm⁻¹ region. The C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹. The C=C and C=N stretching vibrations within the cinnoline and pyridine rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. dergipark.org.tr The in-plane and out-of-plane C-H bending vibrations would be present in the fingerprint region (below 1400 cm⁻¹), providing a unique pattern for the molecule.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. cardiff.ac.uk The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric breathing modes of the pyridine and cinnoline rings would also be prominent. Due to the presence of multiple aromatic rings, the Raman spectrum is expected to be rich in signals between 1000 and 1600 cm⁻¹. humanjournals.com

Conformational Insights: While vibrational spectroscopy primarily identifies functional groups, subtle shifts in vibrational frequencies can provide clues about the molecule's conformation. For instance, the relative orientation of the pyridinyl ring with respect to the cinnoline plane could influence certain vibrational modes.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C/C=N Ring Stretch | 1400 - 1650 | 1400 - 1650 |

| Ring Breathing Modes | - | 990 - 1050 |

| C-H Out-of-Plane Bend | 700 - 900 | Weak |

Note: These are generalized frequency ranges and the actual spectrum will show a more complex pattern of bands.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₁N₃), the calculated exact mass is 221.0953 g/mol . HRMS would be able to confirm this mass with high accuracy (typically to within 5 ppm).

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern can help to identify the different structural motifs within the molecule. Expected fragmentation pathways for this compound could include:

Loss of a nitrogen molecule (N₂) from the cinnoline ring, a characteristic fragmentation for this class of compounds.

Cleavage of the bond between the cinnoline and pyridinyl rings, leading to fragments corresponding to each of these moieties.

Loss of a methyl radical (•CH₃).

Predicted Mass Spectrometry Data:

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | 221.0953 | Molecular Ion |

| [M - N₂]⁺ | 193.0946 | Loss of Nitrogen |

| [C₉H₇N]⁺ | 129.0578 | Cinnoline fragment (after rearrangement) |

| [C₅H₄N]⁺ | 78.0344 | Pyridinyl fragment |

| [M - CH₃]⁺ | 206.0718 | Loss of Methyl radical |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.net This would definitively establish the planarity of the cinnoline ring system and the relative orientation of the pyridinyl substituent.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···N hydrogen bonds. nih.gov These non-covalent interactions play a crucial role in the supramolecular assembly and the physical properties of the compound in the solid state. Based on the structure of similar heterocyclic compounds, significant π-π stacking interactions between the planar cinnoline and pyridine rings of adjacent molecules are expected, which would influence the crystal lattice. researchgate.netnih.gov

Hypothetical Crystallographic Data (based on related structures):

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Dihedral Angle (Cinnoline-Pyridine) | 20-40° |

| Key Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds |

Note: This is a hypothetical prediction as no experimental crystal structure is currently available for this specific compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution with a chiral group or by resolving atropisomers (if rotational hindrance around the C4-C2' bond is significant enough), then chiroptical spectroscopy would become a vital tool for assigning the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of a particular enantiomer. The application of this technique is therefore highly dependent on the existence of chiral derivatives of this compound.

Theoretical and Computational Investigations of 3 Methyl 4 2 Pyridinyl Cinnoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the electronic properties of molecules. nih.gov For a molecule like 3-Methyl-4-(2-pyridinyl)cinnoline, DFT calculations would be employed to determine its optimized molecular geometry, electronic charge distribution, and molecular orbital energies.

Key ground state properties that would be investigated include:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Electronic Properties: Calculation of the dipole moment, polarizability, and electrostatic potential surface, which are crucial for understanding intermolecular interactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ijcce.ac.ir

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for validation of the computational model. nih.govresearchgate.net

Illustrative Data Table: Calculated Electronic Properties

The following table demonstrates the type of data that would be generated from DFT calculations for this compound. Note: This data is illustrative and not based on actual experimental or computational results for this specific compound.

| Parameter | Illustrative Value | Unit |

| Total Energy | -1720.34 | a.u. |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 3.5 | Debye |

The presence of a rotatable single bond between the cinnoline (B1195905) and pyridine (B92270) rings in this compound means that the molecule can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them.

This analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. This generates a potential energy profile that reveals the energy minima (stable conformers) and maxima (transition states).

Free Energy Landscapes: More advanced methods can be used to construct free energy landscapes, which provide a more complete picture of the conformational preferences of the molecule in a given environment, such as in a solvent. nih.govnih.gov Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular dynamics (MD) simulations provide a time-resolved view of the behavior of a molecular system. nih.gov If a biological target for this compound were identified, MD simulations could be used to study the dynamics of the ligand-receptor complex.

Key insights from MD simulations would include:

Binding Stability: Assessing the stability of the ligand within the binding pocket of the receptor over time.

Interaction Analysis: Identifying key amino acid residues in the receptor that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

Conformational Changes: Observing any conformational changes in the ligand or the receptor upon binding.

For many potential drug targets, the experimentally determined three-dimensional structure (e.g., from X-ray crystallography or cryo-electron microscopy) may not be available. In such cases, homology modeling can be used to build a theoretical model of the protein's structure. nih.govnih.gov

The process involves:

Identifying a protein with a known structure (a template) that has a similar amino acid sequence to the target protein.

Aligning the sequences of the target and template proteins.

Building a 3D model of the target protein based on the template's structure.

Refining and validating the model to ensure its quality.

This modeled protein structure can then be used for subsequent molecular docking studies.

Molecular Docking and Binding Affinity Prediction for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to propose the binding mode of a potential inhibitor.

For this compound, molecular docking studies would involve:

Predicting Binding Pose: Determining the most likely three-dimensional arrangement of the compound within the active site of a target protein.

Estimating Binding Affinity: Calculating a score that estimates the strength of the interaction between the ligand and the receptor. This can help in ranking potential drug candidates.

Identifying Key Interactions: Visualizing the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, which can guide the design of more potent and selective analogs.

Illustrative Data Table: Molecular Docking Results

The following table illustrates the type of results that would be obtained from a molecular docking study of this compound against a hypothetical protein target. Note: This data is for illustrative purposes only.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Protein Kinase X | -8.5 | TYR123, LEU178, ASP201 |

| Protein Kinase Y | -7.2 | PHE89, VAL145, GLU150 |

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

Molecular docking studies on analogous heterocyclic compounds, such as cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors and other derivatives targeting tubulin, provide a template for the types of interactions this compound might form within a protein's active site. nih.govnih.gov

Hydrogen Bonding: The nitrogen atoms within the cinnoline and pyridine rings of this compound are potential hydrogen bond acceptors. They could interact with hydrogen bond donor residues in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine, and histidine.

Hydrophobic Interactions: The methyl group on the cinnoline ring and the aromatic rings themselves contribute to the molecule's hydrophobicity. These regions can engage in favorable van der Waals interactions with hydrophobic amino acid residues like leucine, isoleucine, valine, and alanine (B10760859) within the binding pocket.

π-Stacking: The planar aromatic systems of the cinnoline and pyridine rings are well-suited for π-stacking interactions. These can occur with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. Such interactions are crucial for the affinity and orientation of the ligand within the binding site.

A hypothetical summary of the interaction profile of this compound with a generic protein kinase active site, based on findings for similar inhibitors, is presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for this compound in a Kinase Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Cinnoline Nitrogens | Lysine, Aspartic Acid, Backbone Amides |

| Hydrophobic Interactions | Methyl Group, Phenyl Ring of Cinnoline | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Pyridine Ring, Cinnoline Ring System | Phenylalanine, Tyrosine, Tryptophan |

This table is a hypothetical representation based on the analysis of related compounds and is intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent molecules. nih.govjapsonline.com

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors, including:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: For instance, the logarithm of the partition coefficient (logP), which measures the molecule's hydrophobicity.

Topological Descriptors: These are numerical values that describe the connectivity and branching of the molecule.

A hypothetical QSAR model for a series of cinnoline derivatives might yield an equation like:

log(1/IC50) = 0.25 * (logP) - 0.01 * (Molecular Weight) + 1.5 * (Dipole_Z) + C

This equation would suggest that higher hydrophobicity and a larger dipole moment in the Z-direction are beneficial for activity, while increased molecular weight is detrimental. The predictive power of such a model is assessed through statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust QSAR model would typically have an R² value greater than 0.6 and a Q² value greater than 0.5. semanticscholar.org

Table 2: Key Descriptor Classes in a Hypothetical QSAR Model for Cinnoline Derivatives

| Descriptor Class | Example Descriptors | Potential Impact on Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Modulating interactions with polar residues |

| Steric/Topological | Molecular Volume, Shape Indices | Determining fit within the binding pocket |

This table illustrates the types of descriptors and their potential significance in a QSAR study of cinnoline derivatives, based on general principles and findings from related studies.

Enzyme Inhibition Kinetics Modeling and Mechanism Elucidation via Computational Approaches

The pyridine moiety is a common feature in many enzyme inhibitors, and cinnoline derivatives have also been reported to inhibit enzymes like phosphodiesterases. researchgate.netnih.gov Computational methods can be employed to model the kinetics of enzyme inhibition and elucidate the underlying mechanism (e.g., competitive, non-competitive, or uncompetitive).

By performing molecular docking of this compound into both the apo (unbound) and substrate-bound forms of a target enzyme, it is possible to predict the likely mode of inhibition.

Competitive Inhibition: If the compound preferentially binds to the active site of the free enzyme, sterically blocking the substrate, a competitive mechanism is suggested.

Non-competitive Inhibition: If the compound binds to an allosteric site (a site other than the active site) with equal affinity for both the free enzyme and the enzyme-substrate complex, it points towards a non-competitive mechanism.

Uncompetitive Inhibition: If the compound primarily binds to the enzyme-substrate complex at an allosteric site, an uncompetitive mechanism is indicated.

Molecular dynamics simulations can further refine these predictions by observing the stability of the ligand-protein complex over time and how the binding of the inhibitor affects the conformational dynamics of the enzyme. The calculated binding free energies for the inhibitor to the different enzyme states can provide a quantitative basis for the proposed kinetic model.

Table 3: Computational Approaches to Elucidate Enzyme Inhibition Mechanisms

| Computational Method | Application | Inferred Kinetic Information |

|---|---|---|

| Molecular Docking | Predict binding pose and energy to different enzyme states (apo, substrate-bound) | Indication of competitive, non-competitive, or uncompetitive binding |

| Molecular Dynamics | Assess stability of the inhibitor-enzyme complex and conformational changes | Elucidation of the dynamic effects of inhibitor binding on enzyme function |

This table outlines the computational strategies used to investigate enzyme inhibition, which would be applicable to the study of this compound.

Structure Activity Relationship Sar and Rational Drug Design Principles

Systematic Analysis of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of a molecule are intrinsically linked to its three-dimensional structure and the electronic properties of its substituents. For 3-Methyl-4-(2-pyridinyl)cinnoline, a systematic analysis of its substituents is key to understanding its potential as a therapeutic agent.

Impact of Methyl and Pyridinyl Substituents on Core Activity

The 2-pyridinyl substituent introduces a nitrogen atom, which can act as a hydrogen bond acceptor. This feature is of paramount importance in molecular recognition, as hydrogen bonds are key directional interactions that contribute significantly to the specificity and strength of ligand-protein binding. The position of the nitrogen atom within the pyridine (B92270) ring (i.e., 2-pyridinyl vs. 3- or 4-pyridinyl) would drastically alter the geometry of potential hydrogen bonding, thereby affecting biological activity and selectivity. The pyridinyl ring itself, as an aromatic system, can also participate in π-π stacking or cation-π interactions with the amino acid residues of a target protein.

Influence of Functional Group Modifications and Isosteric Replacements

To explore and optimize the biological activity of this compound, medicinal chemists would typically synthesize a library of analogs with modified functional groups and isosteric replacements. For instance, the methyl group at the C3 position could be replaced with other small alkyl groups (e.g., ethyl, propyl) to probe the size limitations of the binding pocket. Alternatively, replacement with a trifluoromethyl group would alter the electronic properties from electron-donating to strongly electron-withdrawing, which could impact metabolic stability and binding interactions.

Role of Halogenation and Electron-Donating/Withdrawing Groups

The introduction of halogens (fluorine, chlorine, bromine) or other electron-donating/withdrawing groups onto the cinnoline (B1195905) or pyridinyl rings can profoundly influence the compound's pharmacodynamic and pharmacokinetic properties. Halogen atoms can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. They also increase lipophilicity, which can affect cell permeability and plasma protein binding.

Scaffold Hopping and Bioisosteric Replacements for Lead Optimization

Should this compound be identified as a hit compound, scaffold hopping and bioisosteric replacement would be powerful strategies for lead optimization. Scaffold hopping involves replacing the core cinnoline structure with a different heterocyclic system that maintains the essential three-dimensional arrangement of the key interacting groups (the methyl and pyridinyl substituents). This can lead to the discovery of novel chemical series with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position.

Development of Design Principles for Target Specificity and Potency

Based on the SAR data generated from analog synthesis and testing, clear design principles for achieving target specificity and potency can be formulated. These principles would guide the rational design of next-generation compounds. For instance, if a strong hydrogen bond with a specific amino acid residue is found to be crucial for activity, the design efforts would focus on maintaining or enhancing this interaction. Conversely, if steric clashes with the target protein are observed with larger substituents, the design principles would favor smaller groups at that position. Computational modeling techniques, such as docking and molecular dynamics simulations, can play a significant role in visualizing these interactions and refining the design principles.

Ligand Efficiency and Physicochemical Property Optimization in Drug Design

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like physicochemical properties. Ligand efficiency (LE), a metric that relates the binding affinity of a molecule to its size (number of heavy atoms), is a key parameter used to guide lead optimization. The goal is to develop compounds that are not only potent but also efficient in their binding.

The optimization of physicochemical properties such as solubility, permeability, and metabolic stability is a critical aspect of drug design. For this compound, modifications aimed at improving these properties would be guided by the SAR data. For example, introducing polar functional groups could enhance solubility, while blocking sites of metabolism could improve the compound's half-life. A successful drug candidate must represent a balance between high potency, specificity, and favorable physicochemical properties.

Preclinical Research Strategies and Methodologies for Cinnoline Derivatives

Lead Identification and Optimization Paradigms

The discovery of a new drug candidate begins with the identification of a "lead compound," a molecule that exhibits the desired therapeutic activity. nih.gov For the cinnoline (B1195905) family, this process involves screening libraries of related structures to find initial hits. nih.govpnrjournal.com Once a lead, such as an early cinnoline derivative, is identified, it undergoes an optimization phase to enhance its drug-like properties. nih.gov

The core of this phase is the establishment of a Structure-Activity Relationship (SAR). patsnap.comnih.gov SAR analysis systematically explores how modifying the chemical structure of the lead compound affects its biological activity. patsnap.com For a molecule like 3-Methyl-4-(2-pyridinyl)cinnoline, medicinal chemists would synthesize a series of analogues, making targeted changes to different parts of the molecule. For instance, they might alter the substituents on the cinnoline or pyridinyl rings. nih.govresearchgate.net

These modifications aim to improve several key parameters:

Potency: Increasing the compound's effectiveness at lower concentrations. patsnap.com

Selectivity: Ensuring the compound acts primarily on its intended biological target, minimizing off-target effects. nih.govpatsnap.com

Pharmacokinetic Properties: Improving how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.govpatsnap.com

For example, studies on dibenzo[c,h]cinnolines revealed that a methylenedioxy group on a specific ring was crucial for topoisomerase 1-targeting activity, and its removal led to a significant loss of potency. nih.gov Similarly, in other cinnoline series, the addition of electron-donating groups was found to enhance anti-inflammatory activity. nih.govpnrjournal.com This iterative cycle of design, synthesis, and testing allows researchers to refine the lead compound into an optimized candidate with a superior therapeutic profile. patsnap.com

Table 1: Key Strategies in Lead Optimization of Heterocyclic Compounds

| Optimization Goal | Strategy | Example Approach for Cinnoline Derivatives |

| Enhance Potency | Modify functional groups to improve binding to the biological target. youtube.com | Introduce hydrogen bond donors/acceptors or lipophilic groups on the cinnoline ring to increase interaction with the target's active site. youtube.com |

| Improve Selectivity | Alter the structure to reduce binding to off-target proteins. nih.gov | Modify the pyridinyl substituent to create a shape that fits the intended target more precisely than other related proteins. nih.gov |

| Increase Solubility | Add polar or charged functional groups. youtube.com | Introduce hydroxyl (-OH) or amine (-NH2) groups at non-critical positions of the cinnoline core. youtube.com |

| Enhance Metabolic Stability | Block sites of metabolic action (e.g., oxidation). youtube.com | Replace a metabolically vulnerable hydrogen atom with a fluorine atom (a "hardening" strategy). youtube.com |

Integration of In Silico, In Vitro, and In Vivo Animal Model Studies

Modern preclinical research relies on a synergistic combination of computational, laboratory, and animal studies to build a comprehensive profile of a drug candidate. This integrated approach is more efficient and provides a deeper understanding of the compound's potential.

In Silico Studies: Before extensive synthesis, computational tools are used to predict a compound's properties. Molecular docking, an in silico technique, simulates how a molecule like this compound might bind to its target protein. nih.govresearchgate.netnih.govelsevierpure.com These simulations can predict the binding affinity and orientation, helping to prioritize which derivatives are most promising to synthesize. nih.gov For example, docking studies on novel cinnoline derivatives identified them as potential inhibitors of tubulin polymerization, with one compound showing a predicted inhibitory constant (Ki) in the nanomolar range. nih.govresearchgate.netelsevierpure.com Furthermore, computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, flagging potential liabilities early in the process. ijprajournal.comnih.govresearchgate.net

In Vitro Studies: Synthesized compounds are first tested in a controlled laboratory environment. These in vitro assays evaluate the compound's biological activity against specific targets, such as enzymes or cancer cell lines. nih.gov For instance, various cinnoline derivatives have been evaluated for their cytotoxic effects against different human tumor cell lines to determine their anticancer potential. nih.gov These tests provide quantitative measures of potency, such as the IC₅₀ value (the concentration required to inhibit a biological process by 50%), which are crucial for comparing the effectiveness of different analogues. nih.gov

In Vivo Animal Model Studies: Compounds that show promise in vitro are advanced to in vivo studies in animal models to assess their effects within a living organism. researchgate.net These studies are essential for understanding how the compound behaves in a complex biological system, including its efficacy and how it is handled by the body. ijper.org For example, the anti-inflammatory activity of certain cinnoline derivatives has been evaluated using the carrageenan-induced rat paw edema model, where a reduction in swelling indicates a positive effect. pnrjournal.comthepharmajournal.comresearchgate.net

Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetics (PK) is the study of "what the body does to the drug." A favorable PK profile is essential for a drug candidate to be successful. These properties are typically assessed in animal models, such as rats or mice, to understand how the compound will be absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted (ADME). nih.govnih.gov

Absorption: For orally administered drugs, this refers to how well the compound passes from the gastrointestinal tract into the bloodstream. Poor solubility can be a major barrier to absorption. nih.gov

Distribution: This describes where the compound travels in the body after absorption. The goal is for the drug to reach its target tissue in sufficient concentrations while minimizing accumulation in other tissues where it could cause side effects.

Metabolism: The body's enzymes, primarily in the liver, chemically modify foreign compounds to facilitate their excretion. This metabolic process can inactivate a drug or sometimes convert it into more active or toxic forms. Understanding a compound's metabolic stability is critical. nih.gov

Excretion: This is the removal of the compound and its metabolites from the body, typically through urine or feces. The rate of excretion influences how long the drug remains active in the body.

While specific PK data for this compound is not publicly available, the preclinical development path would involve administering the compound to animals (e.g., rats) and taking blood samples over time to measure its concentration. rsc.org This data is used to calculate key PK parameters that define the compound's behavior in the body.

Table 2: Key Pharmacokinetic Parameters Evaluated in Animal Models

| Parameter | Description | Importance |

| Cmax | Maximum concentration of the compound observed in the plasma. | Indicates the peak exposure after administration. |

| Tmax | Time at which Cmax is reached. | Reflects the rate of drug absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time. | Represents the overall amount of the drug that reaches the systemic circulation. |

| t½ (Half-life) | Time required for the compound's concentration in the body to be reduced by half. | Determines how long the drug's effect will last and influences dosing frequency. |

| Bioavailability (%F) | The fraction of an administered dose that reaches the systemic circulation unchanged. | Measures the efficiency of absorption; a key parameter for oral drugs. |

Bioanalytical Method Development and Validation for Compound Quantification in Biological Matrices

To perform pharmacokinetic studies, a reliable and sensitive analytical method is required to accurately measure the concentration of the drug candidate in biological samples like plasma, blood, or tissue homogenates. youtube.comyoutube.com For compounds like this compound, the gold standard for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). rsc.orgnih.govmdpi.com

The development and validation of an LC-MS/MS method is a meticulous process governed by regulatory guidelines. mdpi.com

Method Development:

Sample Preparation: The first step involves extracting the compound from the complex biological matrix (e.g., plasma). mdpi.com This is often achieved through techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. nih.govmdpi.com

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system separates the target compound from any remaining components in the extract. youtube.com This ensures that the measurement is specific to the compound of interest.

Mass Spectrometric Detection: The separated compound is then ionized and detected by a tandem mass spectrometer. youtube.com This detector is set to monitor a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and selectivity. rsc.orgmdpi.com

Method Validation: Once developed, the method must be rigorously validated to ensure its reliability, accuracy, and reproducibility, following guidelines from bodies like the U.S. Food and Drug Administration (FDA). mdpi.com Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. youtube.com

Accuracy and Precision: How close the measured values are to the true value and how close multiple measurements are to each other.

Linearity and Range: The concentration range over which the method provides accurate and precise results. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the compound that can be reliably measured. rsc.org

Stability: Assessing whether the compound remains stable in the biological matrix during sample collection, storage, and processing.

Formulation Design Considerations for In Vivo Studies (excluding human dosage)

Many new chemical entities, particularly heterocyclic compounds, exhibit poor aqueous solubility. nih.govnih.gov This presents a significant challenge for in vivo studies, as a compound must be in a dissolved state to be absorbed and exert a biological effect. nih.govnih.gov Therefore, a crucial step in preclinical development is to design a suitable formulation to enhance the compound's solubility and/or dissolution rate for administration to animals. wuxiapptec.com

The choice of formulation strategy depends on the physicochemical properties of the compound, such as its solubility, lipophilicity, and crystalline structure. youtube.com

Table 3: Common Preclinical Formulation Strategies for Poorly Soluble Compounds

| Formulation Approach | Principle | Suitability |

| Co-solvent Systems | The compound is dissolved in a mixture of water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol). nih.govresearchgate.net | Simple and widely used for initial in vivo screens, particularly for intravenous or intraperitoneal injections. A key risk is drug precipitation upon dilution with aqueous bodily fluids. nih.gov |

| Lipid-Based Formulations | The compound is dissolved in oils, surfactants, and co-solvents. This includes Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids. wuxiapptec.com | Effective for highly lipophilic compounds administered orally, as the formulation can improve absorption via lymphatic pathways. youtube.com |

| Nanosuspensions | The particle size of the solid drug is reduced to the nanometer range through techniques like milling or high-pressure homogenization. nih.govwuxiapptec.com | Increases the surface area of the drug, leading to a faster dissolution rate. Useful for both oral and injectable formulations. nih.govyoutube.com |

| Amorphous Solid Dispersions | The crystalline drug is converted into a higher-energy amorphous state and stabilized within a polymer matrix. wuxiapptec.comyoutube.com | Significantly enhances the transient solubility and dissolution of the compound, often leading to improved oral bioavailability. youtube.com |

| Cyclodextrin (B1172386) Complexation | The compound is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility. nih.govwuxiapptec.com | Forms a true solution, which is suitable for various administration routes. nih.gov |

For a compound like this compound, researchers would test several of these approaches to find a formulation that provides reliable and consistent exposure in animal models, enabling a clear assessment of its therapeutic potential. nih.gov

Future Directions and Emerging Research Areas in Cinnoline Chemistry

The cinnoline (B1195905) scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, continues to be a significant focus in medicinal chemistry and materials science. zenodo.orgnih.govpnrjournal.com Derivatives of cinnoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgresearchgate.netscispace.com The specific compound, 3-Methyl-4-(2-pyridinyl)cinnoline , represents a promising yet relatively underexplored structure within this class. Future research is poised to unlock the full potential of this and related cinnoline scaffolds by exploring innovative synthetic methodologies, leveraging advanced computational tools, and integrating modern biological screening techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.